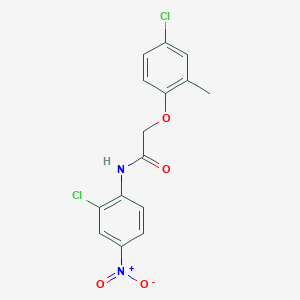![molecular formula C26H22F2N2O2 B11695229 (E)-1-(4-fluorophenyl)-2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-fluorobenzoate](/img/structure/B11695229.png)
(E)-1-(4-fluorophenyl)-2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-(4-FLUOROPHENYL)-2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHENYL 4-FLUOROBENZOATE is a synthetic organic compound that belongs to the class of benzodiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-FLUOROPHENYL)-2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHENYL 4-FLUOROBENZOATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.
Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Formation of the Ethenyl Linkage: This step may involve Wittig or Horner-Wadsworth-Emmons reactions to introduce the ethenyl group.
Esterification: The final step involves the esterification of the intermediate with 4-fluorobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The fluorophenyl groups can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions.
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted benzodiazole derivatives.
科学的研究の応用
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, benzodiazole derivatives are explored for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
Medicinal chemistry research focuses on the compound’s potential as a therapeutic agent for treating various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (1E)-1-(4-FLUOROPHENYL)-2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHENYL 4-FLUOROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor function, leading to altered cellular signaling pathways.
類似化合物との比較
Similar Compounds
- (1E)-1-(4-FLUOROPHENYL)-2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHENYL BENZOATE
- (1E)-1-(4-FLUOROPHENYL)-2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHENYL 4-CHLOROBENZOATE
Uniqueness
The presence of the 4-fluorobenzoate group in (1E)-1-(4-FLUOROPHENYL)-2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHENYL 4-FLUOROBENZOATE may confer unique chemical and biological properties, such as increased lipophilicity, enhanced binding affinity to molecular targets, and improved metabolic stability compared to similar compounds.
特性
分子式 |
C26H22F2N2O2 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC名 |
[(E)-1-(4-fluorophenyl)-2-[1-(2-methylpropyl)benzimidazol-2-yl]ethenyl] 4-fluorobenzoate |
InChI |
InChI=1S/C26H22F2N2O2/c1-17(2)16-30-23-6-4-3-5-22(23)29-25(30)15-24(18-7-11-20(27)12-8-18)32-26(31)19-9-13-21(28)14-10-19/h3-15,17H,16H2,1-2H3/b24-15+ |
InChIキー |
XFRIWSAFDWRSKX-BUVRLJJBSA-N |
異性体SMILES |
CC(C)CN1C2=CC=CC=C2N=C1/C=C(\C3=CC=C(C=C3)F)/OC(=O)C4=CC=C(C=C4)F |
正規SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C=C(C3=CC=C(C=C3)F)OC(=O)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Z)-(2-{4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol](/img/structure/B11695147.png)

![3-methyl-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11695166.png)


![1-(4-tert-butylbenzyl)-N-[(E)-(4,8-dimethoxynaphthalen-1-yl)methylidene]-1H-benzimidazol-2-amine](/img/structure/B11695178.png)


![Butyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B11695192.png)
![2,2'-[(2,4-Dichlorophenyl)methanediyl]bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione]](/img/structure/B11695194.png)
![5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B11695201.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11695204.png)


